2-Chloroacrylate

Polymer Chemistry Radical Polymerization Kinetics Monomer Reactivity

2-Chloroacrylate (typically encountered as the methyl or ethyl ester) is an α‑halogenated acrylate monomer. The electron‑withdrawing chlorine substituent at the α‑position distinguishes it from conventional acrylates and methacrylates.

Molecular Formula C3H2ClO2-
Molecular Weight 105.5 g/mol
Cat. No. B1238316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacrylate
Synonyms2-chloroacrylate
2-chloroacrylic acid
Molecular FormulaC3H2ClO2-
Molecular Weight105.5 g/mol
Structural Identifiers
SMILESC=C(C(=O)[O-])Cl
InChIInChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1
InChIKeySZTBMYHIYNGYIA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacrylate for Procurement: Monomer Class, Key Characteristics, and Substitution Risks


2-Chloroacrylate (typically encountered as the methyl or ethyl ester) is an α‑halogenated acrylate monomer. The electron‑withdrawing chlorine substituent at the α‑position distinguishes it from conventional acrylates and methacrylates [1]. This structural feature modulates both the reactivity of the vinyl group and the thermal/mechanical properties of the resulting polymer, making the compound a candidate for applications where standard acrylate or methacrylate monomers fail to deliver the required balance of polymerization rate, heat resistance, or copolymer composition control [2].

Why Methyl Acrylate or Methyl Methacrylate Cannot Simply Replace 2-Chloroacrylate


Methyl acrylate (MA) and methyl methacrylate (MMA) are the default choices for acrylic polymer synthesis, but the α‑chloro substituent in 2‑chloroacrylate fundamentally alters three critical procurement‑relevant properties: (i) the free‑radical propagation rate coefficient (kp) differs by a factor of >4 compared with MMA, changing polymerization cycle times and exotherm profiles [1]; (ii) the heat‑distortion resistance of the homopolymer is substantially higher than that of poly(methyl acrylate), directly impacting upper service temperature [2]; and (iii) the acute oral toxicity (LD50) is approximately 4‑fold greater than that of methyl acrylate, which affects handling, storage, and regulatory compliance requirements . These quantifiable gaps mean that a simple drop‑in replacement with unsubstituted acrylates or methacrylates is not possible without compromising polymer thermal performance, reaction kinetics, or occupational safety.

Head-to-Head Quantitative Evidence: 2-Chloroacrylate vs. Closest Analogs


Free-Radical Propagation Rate Coefficient (kp): Ethyl α-Chloroacrylate vs. MMA and MA

The experimental propagation rate constant (kp) of ethyl α-chloroacrylate (ECA) at 30 °C is 1.66 m³·mol⁻¹·s⁻¹ (relative kp = 4.56), which is 4.6‑fold higher than that of methyl methacrylate (MMA, kp = 0.364 m³·mol⁻¹·s⁻¹, relative kp = 1.00) but substantially lower than that of methyl acrylate (MA, kp = 14.8 m³·mol⁻¹·s⁻¹, relative kp = 40.67) [1]. This places ECA in a unique intermediate reactivity window: it polymerizes significantly faster than MMA, enabling shorter cycle times, yet avoids the extreme exotherm and potential runaway risk associated with the very high kp of MA.

Polymer Chemistry Radical Polymerization Kinetics Monomer Reactivity

Thermal Deformation Temperature: Poly(α-chloroacrylate) vs. Poly(methyl acrylate)

In a direct comparative study, the average thermal deformation temperature of poly(α-chloroacrylate) (PCA) was measured at 136.4 °C, whereas poly(methyl acrylate) (PMA) deformed at only 93.9 °C [1]. This represents a 42.5 °C (45%) increase in heat resistance. The study further noted that PCA retains its hardness until 2–3 °C below the deformation temperature, and its molding behaviour was judged easier than that of PMA.

Polymer Physics Thermal Properties Heat Resistance

Acute Oral Toxicity (LD50): Methyl 2-Chloroacrylate vs. Methyl Acrylate

Methyl 2-chloroacrylate exhibits an acute oral LD50 (rat) of 68 mg/kg , whereas methyl acrylate, a common unsubstituted analog, has a reported oral LD50 (rat) of approximately 300 mg/kg [1]. The chloroacrylate is therefore roughly 4.4‑fold more toxic by the oral route. Dermal toxicity follows a similar trend: rabbit skin LD50 = 270 mg/kg for the chloroacrylate vs. ~1243 mg/kg for methyl acrylate, indicating approximately 4.6‑fold higher dermal toxicity.

Toxicology Occupational Safety Monomer Handling

Copolymerization Reactivity Ratios: Methyl 2-Chloroacrylate Provides Sequence Control

In radical copolymerization with carbonyl‑containing phenyl methacrylates, methyl 2‑chloroacrylate shows reactivity ratios (r1) in the range of 0.38 to 0.65 [1]. These non‑ideal values (r1 < 1, r2 < 1) indicate a tendency toward alternating copolymerization, enabling precise control over comonomer sequence distribution. In contrast, methyl methacrylate copolymerization with the same phenyl methacrylates typically yields r1 values closer to unity, resulting in more random sequence distributions and less architectural control.

Copolymerization Reactivity Ratios Sequence Distribution

Where 2-Chloroacrylate Outperforms: Evidence-Backed Application Scenarios


High-Heat Acrylic Molding Compounds

Poly(α-chloroacrylate) (PCA) demonstrates a thermal deformation temperature of 136.4 °C, 45% higher than the 93.9 °C of poly(methyl acrylate) [1]. This makes 2-chloroacrylate the monomer of choice for injection‑molded or extruded acrylic parts that must retain dimensional stability and hardness at temperatures where standard acrylic polymers would soften. Example applications include under‑hood automotive components, sterilizable medical device housings, and high‑temperature optical elements.

Faster-Curing Acrylic Resins with Controlled Exotherms

Ethyl α-chloroacrylate polymerizes with a propagation rate coefficient (kp) 4.6‑fold higher than methyl methacrylate (1.66 vs. 0.364 m³·mol⁻¹·s⁻¹) but far lower than the extremely reactive methyl acrylate (14.8 m³·mol⁻¹·s⁻¹) [2]. This intermediate reactivity profile shortens cure cycles relative to MMA‑based formulations while avoiding the thermal runaway risk of MA‑based systems. It is particularly advantageous in UV‑curable coatings, dental resins, and rapid‑prototyping photopolymers where fast throughput and safe exotherm management are both required.

Sequence-Controlled Copolymers for Optical and Barrier Films

The non‑ideal reactivity ratios of methyl 2‑chloroacrylate (r1 = 0.38–0.65) enable alternating or gradient copolymer architectures when paired with aromatic methacrylates [3]. Such sequence control is essential for engineering the refractive index gradient in plastic optical fibers, for creating high‑barrier multilayer packaging films with tailored gas permeability, and for synthesizing block‑like structures that combine the high Tg of the chloroacrylate segment with the flexibility of a comonomer.

Specialty Polymers Where High Reactivity Justifies Enhanced Safety Protocols

The acute oral toxicity of methyl 2‑chloroacrylate (LD50 = 68 mg/kg) is approximately 4.4‑fold greater than that of methyl acrylate (LD50 ≈ 300 mg/kg) [4]. While this demands rigorous exposure controls, the monomer’s unique combination of high kp, elevated polymer Tg, and sequence‑control capability justifies its selection in high‑value specialty polymer markets (aerospace interlayers, advanced photoresists, biomedical adhesives) where the performance gains outweigh the additional handling costs.

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